molecular formula C7H7ClOS B1607420 Chloromethyl phenyl sulfoxide CAS No. 7205-94-9

Chloromethyl phenyl sulfoxide

Cat. No. B1607420
CAS RN: 7205-94-9
M. Wt: 174.65 g/mol
InChI Key: WCUSVVDFUIMPKY-UHFFFAOYSA-N
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Description

Chloromethyl phenyl sulfoxide is a chemical compound with the molecular formula C7H7ClOS and a molecular weight of 174.65 . It has synthetic potential and exhibits unusual stereochemical specificity .


Synthesis Analysis

Chloromethyl phenyl sulfoxide has been used in the preparation of 1-chloroalkyl sulfoxides, which are starting materials for the synthesis of alkyl sulfoxides and thiol ester acyl anion equivalents .


Molecular Structure Analysis

The molecular structure of Chloromethyl phenyl sulfoxide consists of a chloromethyl group (CH2Cl) attached to a phenyl sulfoxide group (C6H5SO) .


Chemical Reactions Analysis

Chloromethyl phenyl sulfoxide has been used in various chemical reactions. For instance, it has been used in the preparation of α,β-epoxy sulfoxides, which are easily prepared from 1-chloroalkyl phenyl sulfoxides or chloromethyl phenyl sulfoxide and carbonyl compounds .


Physical And Chemical Properties Analysis

Chloromethyl phenyl sulfoxide is a solid substance with a melting point of 33-35 °C and a boiling point of 109-111 °C/0.01 mmHg. It has a density of 1.35±0.1 g/cm3 and a flash point of 100 °C .

Scientific Research Applications

Homologation of Ketones

Chloromethyl phenyl sulfoxide has been utilized in the one-carbon homologation of ketones to α-sulfinyl ketones. This process involves the addition of the carbanion of chloromethyl phenyl sulfoxide to ketones, resulting in α-sulfinyl carbenoids in moderate to high yields. This method provides a novel approach for the synthesis of α-sulfinyl ketones (Satoh et al., 1992).

Synthesis of α-Thio Aldehydes and Alcohols

A high-yield method for synthesizing α-thio aldehydes from aldehydes with one-carbon elongation has been developed using chloromethyl phenyl sulfoxide as a homologating agent. This technique allows for the easy conversion of α-thio aldehydes to desulfurized alcohols (Satoh & Kubota, 2000).

Development of New Synthetic Methods

Chloromethyl phenyl sulfoxide has been instrumental in the development of new synthetic methods involving aryl 1-chlorovinyl sulfoxides. These methods have been utilized for the synthesis of acetylenic compounds, tetra-substituted olefins, and allenes. Additionally, this research has contributed to asymmetric syntheses, such as the synthesis of optically pure 4,4-disubstituted 2-cyclopentenones (Satoh, 2004).

α-Hydroxy and α-Chloro Benzyl Carbanion Equivalents

The compound has been used as a synthetic equivalent for α-hydroxy and α-chloro benzyl carbanions in a two-step sequence involving stereoselective α-C-alkylation and displacement of the sulfinyl group. This method also highlights the effective regeneration and recycling of the sulfinyl auxiliary (Volonterio et al., 2002).

Formation of Aziridine Rings

In the presence of a base, treatment of benzonaphthyridines with chloromethyl phenyl sulfoxide led to the formation of aziridine rings, while their N-oxidesunderwent vicarious nucleophilic substitution, leading to phenylsulfonylmethyl derivatives. This demonstrates the compound's utility in complex organic synthesis and ring formation (Bachowska & Zujewska, 2001).

Synthesis of β,γ-Alkenyl Carboxylic Acids

Chloromethyl phenyl sulfoxide has been used in synthesizing β,γ-alkenyl carboxylic acids from α,β-alkenyl carboxylic acid chlorides and α,β-alkenyl aldehydes. This process involves a one-carbon elongation, showcasing the versatility of chloromethyl phenyl sulfoxide in creating complex organic compounds (Satoh et al., 2001).

Aminolysis of α,β-Epoxy Sulfoxides

Chloromethyl phenyl sulfoxide has been utilized in the aminolysis of α,β-epoxy sulfoxides, resulting in α-amino ketones or α-amino aldehydes. This demonstrates its application in the preparation of valuable intermediates for further synthetic transformations (Satoh et al., 1986).

Safety And Hazards

Chloromethyl phenyl sulfoxide should be handled with care. It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Future Directions

Chloromethyl phenyl sulfoxide has been used in various research studies and has shown potential in the field of organic synthesis . Its use in the preparation of α,β-epoxy sulfoxides and its role in the vicarious nucleophilic substitution of hydrogen (VNS) suggest that it could have further applications in the synthesis of other organic compounds .

properties

IUPAC Name

chloromethylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClOS/c8-6-10(9)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUSVVDFUIMPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00875715
Record name CHLOROMETHYL PHENYL SULFOXIDE
Source EPA DSSTox
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Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethyl phenyl sulfoxide

CAS RN

7205-94-9
Record name [(Chloromethyl)sulfinyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7205-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((Chloromethyl)sulphinyl)benzene
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Record name CHLOROMETHYL PHENYL SULFOXIDE
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Record name [(chloromethyl)sulphinyl]benzene
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Synthesis routes and methods

Procedure details

Chloromethyl phenyl sulfide (3 g, 18.9 mmol) was dissolved in a mixture of methanol (15 mL) and water (3 mL). The resulting mixture was cooled to a temperature between 0° C. and 5° C. NBS (4.04 g, 1.2 eq) was added in small portions, maintaining the same temperature range. The reaction mixture was stirred within the same temperature range until the reaction was complete. Thereafter, the reaction mixture was quenched by the addition of Na2SO3 solution (10%, 15 mL). The pH of the reaction mixture was adjusted to a value between 7 and 8, with saturated NaHCO3 solution. The resulting mixture was extracted with dichloromethane (3×50 mL). The combined organic layer was dried with anhydrous MgSO4 and concentrated. The crude product was purified by medium pressure chromatography (Ethyl Acetate/Hexane 2:8) to give 1.381 g (42%) of the desired product as a colourless liquid. 1H NMR (CDCl3, 400 MHz): δ 7.71-7.69 (2H, m), 7.57-7.56 (3H, m), 4.41 (2H, ABQ, J=10.8 Hz). 13C NMR (CDCl3, 100 MHz): δ 140.8, 132.1, 126.3, 124.8, 61.3. FT-IR (NaCl): 3058, 3004, 2935, 1472, 1444, 1384, 1218, 1085, 1052 cm−1.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
4.04 g
Type
reactant
Reaction Step Two
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Chloromethyl phenyl sulfoxide
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Chloromethyl phenyl sulfoxide
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Chloromethyl phenyl sulfoxide
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Chloromethyl phenyl sulfoxide
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Chloromethyl phenyl sulfoxide

Citations

For This Compound
127
Citations
M Hojo, Z Yoshida - Journal of the American Chemical Society, 1968 - ACS Publications
… We communicate in this report a new synthesis of chloromethyl phenyl sulfoxide,2 … with methyl phenyl sulfoxide to yield chloromethyl phenyl sulfoxide without cleavage of the SO bond. …
Number of citations: 37 pubs.acs.org
T Durst - Journal of the American Chemical Society, 1969 - ACS Publications
… sulf-oxides and sulfones bearing heteroatomsin the a position, ie, RSOCH2X and RS02CH2X, and report preliminary results derived from such a study of chloromethyl phenyl sulfoxide (…
Number of citations: 104 pubs.acs.org
KM More, J Wemple - The Journal of Organic Chemistry, 1978 - ACS Publications
… Butyllithium induced alkylation of chloromethyl phenyl sulfoxide with chloromethylamines … obtained in the alkylation of chloromethyl phenyl sulfoxide when lithium diisopropylamide (LDA…
Number of citations: 28 pubs.acs.org
G Tsuchihashi, K Ogura - Bulletin of the Chemical Society of Japan, 1972 - journal.csj.jp
… This is in line with the result reported by Durst who found a high stereoselectivity in the Darzens-type reaction of chloromethyl phenyl sulfoxide with cyclohexanone, acetone or …
Number of citations: 21 www.journal.csj.jp
T Satoh, T Fujii, K Yamakawa - jlc.jst.go.jp
… (4) from chloromethyl phenyl sulfoxide and decanal. To a solution of LDA (6 mmol) in 10 ml of THF at —65 C was added with stirring a solution of chloromethyl phenyl sulfoxide (873 mg; …
Number of citations: 0 jlc.jst.go.jp
T Satoh, Y Hayashi, Y Mizu, K Yamakawa - Tetrahedron letters, 1992 - Elsevier
a- Sulfmyl Carbenoid: One-Carbon Homologation of Ketones to a- Sulfmyl Ketones Using Chloromethyl Phenyl Sulfoxide … a- Sulfmyl Carbenoid: One-Carbon Homologation of Ketones to …
Number of citations: 22 www.sciencedirect.com
T Satoh - The Chemical Record, 2004 - Wiley Online Library
… Enolization of α-chloro α-sulfinyl ketones, which were synthesized from methyl esters and chloromethyl phenyl sulfoxide, is another method for the generation of aryl 1-chloroalkyl …
Number of citations: 37 onlinelibrary.wiley.com
M Akazome, Y Ueno, H Ooiso… - The Journal of Organic …, 2000 - ACS Publications
… Although ethyl phenyl sulfoxide 2d was included by method A with high S enantioselectivity, chloromethyl phenyl sulfoxide 3d was not included by any method (entries 7 and 8). It is …
Number of citations: 84 pubs.acs.org
CR Johnson, HG Corkins - The Journal of Organic Chemistry, 1978 - ACS Publications
… For example, chloromethyl phenyl sulfoxide can be obtained in 55% yield by treating methyl … For example, treatment of the chloromethyl phenyl sulfoxide with excess MSA in …
Number of citations: 39 pubs.acs.org
T Kimura, T Tsuru, H Momochi… - Heteroatom Chemistry, 2013 - Wiley Online Library
… Therefore, energy barriers for pyramidal inversion of dichloromethyl phenyl sulfoxide (1b), chloromethyl phenyl sulfoxide (2b), and methyl phenyl sulfoxide (3b) and their anionic species …
Number of citations: 8 onlinelibrary.wiley.com

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